(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone
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Overview
Description
The compound is a pyrazole derivative with benzyl and morpholino groups. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry and material science due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, along with benzyl and morpholino substituents. The exact structure would depend on the positions of these substituents on the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the nature of the substituents and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Approaches
A practical asymmetric synthesis approach was developed for a structurally related compound, highlighting the efficiency of diazotization processes in producing key intermediates with high purity and yield. This synthesis utilized d-serine as a chirality source, preserved throughout the synthesis, showcasing the potential for synthesizing complex morpholino compounds (Kopach et al., 2015).
Structural Exploration
The crystal structure and Hirshfeld surface analysis of a novel bioactive heterocycle related to the compound of interest were performed, providing insights into its crystallization behavior and intermolecular interactions. This research could offer a foundation for understanding the structural characteristics of similar morpholino compounds (Prasad et al., 2018).
Potential Biological Activities
Biological Interactions
The interaction of cannabinoid receptor antagonists with the CB1 cannabinoid receptor was studied, revealing the complex conformational dynamics and binding interactions of related morpholino compounds. This research provides a basis for understanding how structurally similar compounds might interact with biological targets (Shim et al., 2002).
Antitumour Activity
A compound with a morpholino group demonstrated distinct inhibition on the proliferation of various cancer cell lines, suggesting potential antitumor activities. Such studies indicate the therapeutic potential of morpholino-based compounds in cancer treatment (Tang & Fu, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-22(24-11-13-27-14-12-24)20-16-25(15-18-7-3-1-4-8-18)23-21(20)28-17-19-9-5-2-6-10-19/h1-10,16H,11-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNDLQKQYSAEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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